Physicochemical Profile Differentiation: N-Acyl Benzimidazole vs. Imidazole Congener
2-(Benzimidazole-1-carbonyl)benzoic acid exhibits a larger molecular weight (266.25 g/mol) and higher lipophilicity (XLogP3 = 2.5) compared to the simpler imidazole analog 2-(1H-imidazol-1-yl)benzoic acid (MW 188.19, XLogP3 = 1.2). This 78.06 Da increase in molecular weight arises from the fused benzene ring of the benzimidazole core and the additional carbonyl linker, providing greater opportunities for π–π stacking interactions and hydrophobic contacts with target protein binding pockets [1][2]. The benzimidazole derivative also offers 4 hydrogen bond acceptors versus 3 for the imidazole analog, altering potential for both target engagement and off-rate modulation.
| Evidence Dimension | Molecular weight, lipophilicity, and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 266.25 g/mol, XLogP3 = 2.5, HBA = 4, HBD = 1 |
| Comparator Or Baseline | 2-(1H-Imidazol-1-yl)benzoic acid (CAS 159589-67-0): MW = 188.19 g/mol, XLogP3 = 1.2, HBA = 3, HBD = 1 |
| Quantified Difference | ΔMW = +78.06 g/mol (+41.5%); ΔXLogP3 = +1.3; ΔHBA = +1 |
| Conditions | Computed properties (PubChem, XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
This profile indicates superior passive membrane permeability potential and stronger hydrophobic binding contributions, which may translate to improved cellular potency or altered cellular distribution for intracellular targets.
- [1] PubChem. Compound Summary for CID 320950: 2-(Benzimidazole-1-carbonyl)benzoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/305346-97-8 View Source
- [2] PubChem. Compound Summary for 2-(1H-Imidazol-1-yl)benzoic acid (CAS 159589-67-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
